BenchChemオンラインストアへようこそ!

(S)-CCG-1423

MRTF-A SRF Nuclear Import

Procure the stereochemically pure S-enantiomer for optimal MRTF-A inhibition. Research confirms (S)-CCG-1423 exhibits higher inhibitory activity than the R-isomer or racemate, blocking nuclear import of MRTF-A to suppress SRF-mediated transcription. This active enantiomer is essential for reproducible studies of EMT, cell migration, and fibrosis. Using undefined mixtures confounds data interpretation; ensure assay fidelity with chirally pure material.

Molecular Formula C18H13ClF6N2O3
Molecular Weight 454.7 g/mol
Cat. No. B1150376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-CCG-1423
Synonyms(S)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide
Molecular FormulaC18H13ClF6N2O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m0/s1
InChIKeyDSMXVSGJIDFLKP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

(S)-CCG-1423 (CAS 2319939-24-5): Product Overview for Rho/MRTF-A Pathway Inhibitor Procurement


(S)-CCG-1423, formally designated as (S)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide (CAS 2319939-24-5), is a stereochemically defined small molecule inhibitor of the Rho/MRTF-A signaling pathway [1]. It functions by blocking the nuclear import of myocardin-related transcription factor A (MRTF-A), a critical mediator of serum response factor (SRF)-driven gene expression [1][2]. This compound represents the active S-enantiomer of the racemic Rho inhibitor CCG-1423 and is utilized in fundamental research to dissect mechanisms of cancer metastasis, fibrosis, and metabolic disease [1].

Why (S)-CCG-1423 Cannot Be Readily Substituted with Rac-CG-1423 or its R-Enantiomer


Procurement of the racemic mixture CCG-1423 or its R-enantiomer in lieu of the pure (S)-enantiomer introduces significant experimental variability and reduces assay sensitivity. Research unequivocally demonstrates that the biological activity of this chemotype is stereospecific; the (S)-isomer is required for optimal engagement with the MRTF-A nuclear localization domain [1]. Using an undefined racemate can confound data interpretation in studies of MRTF-A nuclear shuttling, cell migration, and gene transcription, thereby necessitating the use of the chirally pure (S)-enantiomer to ensure reproducibility and maximize the window of pharmacological effect [1].

(S)-CCG-1423 (CAS 2319939-24-5) Quantitative Differentiation Data


(S)-CCG-1423 Exhibits Stereospecific Superiority Over R-CCG-1423 in Inhibiting MRTF-A Nuclear Translocation

In a direct stereochemical comparison, the (S)-isomer of CCG-1423 demonstrates a significantly enhanced capacity to block the nuclear import of MRTF-A relative to its R-isomer counterpart [1]. This stereospecific action translates into a more pronounced inhibition of downstream cellular events. This finding establishes the (S)-enantiomer as the essential chemical probe for this target, in contrast to the inactive or weakly active R-isomer [1].

MRTF-A SRF Nuclear Import Stereospecificity

(S)-CCG-1423 Shows Increased Inhibitory Activity Compared to Rac-CG-1423 in Functional Cell Assays

In functional assays measuring SRF-mediated gene expression and cell migration, the (S)-enantiomer of CCG-1423 displayed moderately but significantly higher inhibitory activity than the racemic mixture [1]. This confirms that the (S)-enantiomer is the primary contributor to the pharmacological effect of the parent racemate. The enhanced potency reduces the required compound concentration for achieving a given level of pathway inhibition, thus improving the assay window [1].

Cell Migration Gene Expression SRF Stereospecificity

(S)-CCG-1423 Demonstrates In Vivo Efficacy in a Murine Model of Insulin Resistance

In a preclinical in vivo study, treatment with (S)-CCG-1423 led to a measurable improvement in disease-relevant physiological parameters in an insulin-resistant mouse model [1]. Specifically, the compound reduced nuclear accumulation of MRTF-A and improved glucose uptake and tolerance [1]. This in vivo pharmacodynamic effect distinguishes it from chemical probes that lack sufficient stability or bioavailability for animal studies.

In Vivo Insulin Resistance Glucose Uptake Metabolic Disease

(S)-CCG-1423 Exhibits a Potent Inhibitory Effect on PC-3 Cancer Cell Invasion Comparable to the Racemate

The parent racemate, CCG-1423, has been characterized as a potent inhibitor of RhoA/C-mediated gene transcription, capable of inhibiting the invasion of PC-3 prostate cancer cells in a Matrigel model with an IC50 of 1.5 µM [1]. Given that the (S)-enantiomer is the active stereoisomer responsible for the activity of the racemate [2], (S)-CCG-1423 is expected to exhibit similar or improved potency in these critical assays of metastatic behavior [1][2].

Cancer Metastasis Cell Invasion RhoA Prostate Cancer

Primary Research Application Scenarios for (S)-CCG-1423 (CAS 2319939-24-5)


Investigating MRTF-A/SRF-Mediated Transcriptional Programs in Cancer Metastasis

(S)-CCG-1423 is the optimal chemical probe for experiments designed to interrogate the role of MRTF-A nuclear translocation in driving the expression of genes involved in epithelial-mesenchymal transition (EMT), cell migration, and metastatic dissemination. Its superior stereospecific inhibition of MRTF-A nuclear import, validated against the inactive R-isomer [1], makes it an essential tool for generating clean, interpretable data in cancer cell biology studies, particularly those employing PC-3 prostate cancer cells [2]. [1][2]

Validating Rho/MRTF-A Pathway Contribution to Fibrotic Disease Models

For researchers studying the molecular underpinnings of tissue fibrosis, (S)-CCG-1423 provides a means to chemically inhibit the Rho/MRTF-A axis, a pathway known to drive myofibroblast activation and extracellular matrix deposition. The compound's ability to potently block SRF-mediated gene expression [1] and its demonstrated in vivo activity [1] support its use in both in vitro and in vivo models of fibrosis to establish the functional contribution of this signaling node. [1]

Elucidating MRTF-A Function in Metabolic Disease and Insulin Signaling

Studies focused on the intersection of cytoskeletal signaling and metabolism can leverage (S)-CCG-1423 to dissect the role of MRTF-A in insulin resistance. The compound's validated ability to reduce MRTF-A nuclear accumulation and improve glucose tolerance in insulin-resistant mice [1] positions it as a key tool for in vivo pharmacodynamic studies and for exploring novel therapeutic avenues in type 2 diabetes research. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-CCG-1423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.